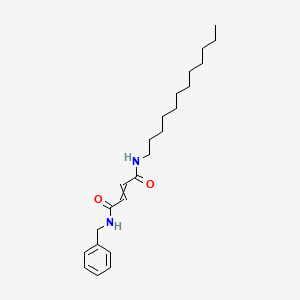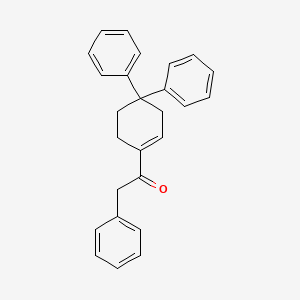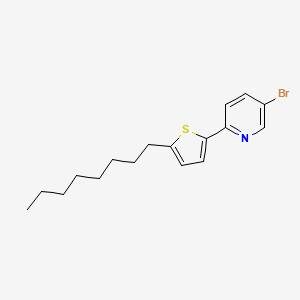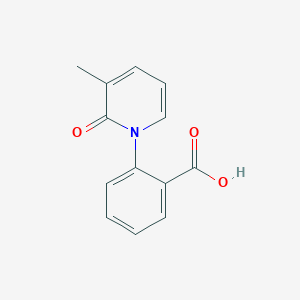
1,3-Benzenediol, 5-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-(2-propenyloxy)- typically involves the alkylation of resorcinol. One common method is the reaction of resorcinol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar alkylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 5-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives.
Scientific Research Applications
1,3-Benzenediol, 5-(2-propenyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of skin disorders.
Industry: It is used in the production of polymers and resins, where its unique chemical properties can enhance the performance of the final products.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 5-(2-propenyloxy)- is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity could be related to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
1,3-Benzenediol, 5-(2-propenyloxy)- can be compared with other similar compounds such as:
Resorcinol (1,3-Benzenediol): The parent compound, which lacks the propenyloxy group.
Hydroquinone (1,4-Benzenediol): An isomer of resorcinol with hydroxyl groups in the para position.
Catechol (1,2-Benzenediol): Another isomer with hydroxyl groups in the ortho position.
Properties
CAS No. |
813414-06-1 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
5-prop-2-enoxybenzene-1,3-diol |
InChI |
InChI=1S/C9H10O3/c1-2-3-12-9-5-7(10)4-8(11)6-9/h2,4-6,10-11H,1,3H2 |
InChI Key |
KZWFZWQPOXILJM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


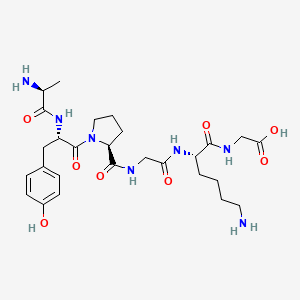
![Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12535580.png)
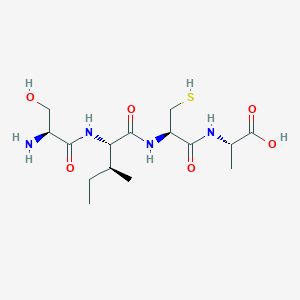
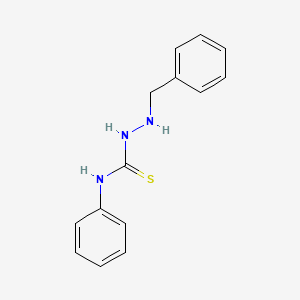
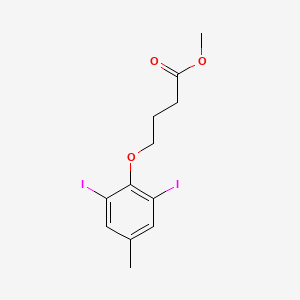
![1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12535613.png)


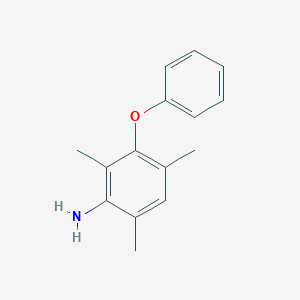
![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
